molecular formula C15H14F3N7 B6456729 2-{4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}pyrimidine-4-carbonitrile CAS No. 2549035-00-7

2-{4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}pyrimidine-4-carbonitrile

Cat. No.: B6456729
CAS No.: 2549035-00-7
M. Wt: 349.31 g/mol
InChI Key: WZRVZILRECQGQI-UHFFFAOYSA-N
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Description

This compound is a pyrimidine derivative . Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .


Synthesis Analysis

The synthesis of similar compounds typically involves a nucleophilic substitution reaction . For instance, 4-Chloro-2-methyl-6-(trifluoromethyl)pyrimidine, Cs2CO3, and ethyl 4-hydroxybenzoate were reacted in a flask for 2-3 hours at room temperature . The solvent was then removed, and water was added to the residue. The precipitate formed was filtered off and recrystallized from ethanol .


Molecular Structure Analysis

The molecular structure of similar compounds has been determined using crystallography . The crystal structure of a similar compound, 4-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)benzoic acid, was found to be monoclinic with a P21/c space group .


Physical and Chemical Properties Analysis

The compound is a solid . Its empirical formula is C8H11ClF3N3 and its molecular weight is 241.64 . The SMILES string representation of the compound is Cl.Cc1cc(nc(CCN)n1)C(F)(F)F .

Safety and Hazards

The compound is classified as Acute Tox. 3 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), indicating that it is toxic if swallowed . The compound should be stored in a combustible, acute toxic Cat.3 / toxic compounds or compounds which causing chronic effects storage class .

Properties

IUPAC Name

2-[4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]pyrimidine-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14F3N7/c1-10-21-12(15(16,17)18)8-13(22-10)24-4-6-25(7-5-24)14-20-3-2-11(9-19)23-14/h2-3,8H,4-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZRVZILRECQGQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2CCN(CC2)C3=NC=CC(=N3)C#N)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14F3N7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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